molecular formula C11H17N3O2S B2538919 Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate CAS No. 1146085-16-6

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate

Cat. No.: B2538919
CAS No.: 1146085-16-6
M. Wt: 255.34
InChI Key: AXHHLAJHMAZEED-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate is a synthetic organic compound with a molecular formula of C11H17N3O2S It is characterized by the presence of a thiazole ring, an azetidine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate amino alcohol with a halogenated compound.

    Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace halogen atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the amino group on the thiazole ring.

    Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate: This compound contains an oxazole ring instead of a thiazole ring, which may result in different chemical and biological properties.

    Tert-butyl 3-(2-amino-1,3-imidazol-4-yl)azetidine-1-carboxylate: This compound features an imidazole ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-4-7(5-14)8-6-17-9(12)13-8/h6-7H,4-5H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHHLAJHMAZEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146085-16-6
Record name tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate
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